4-Cyano Substituent Effect on A2AR Binding Affinity
In the hit-to-lead optimization of ethyl 2-amino-4-phenylthiazole-5-carboxylates as A2AR antagonists, the lead compound containing a 2-amino substituent exhibited a Ki of 13 nM [1]. Extrapolating from SAR trends reported in the full study, replacement of the amino group with a 4-cyanobenzamido group (as in the target compound) is designed to enhance receptor binding through additional hydrophobic and hydrogen-bonding interactions. This is in contrast to unsubstituted or 4-methylbenzamido derivatives, which showed reduced affinity, likely due to suboptimal fit in the receptor's hydrophobic cleft. While specific Ki data for the 4-cyanobenzamido derivative was not publicly disclosed, class-level inference suggests a binding affinity in the low nanomolar range, potentially surpassing the 13 nM benchmark of the initial amino hit.
| Evidence Dimension | A2A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Expected low nanomolar Ki (exact data pending disclosure) |
| Comparator Or Baseline | Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate (Lead Hit) demonstrated Ki = 13 nM |
| Quantified Difference | Not quantified for target compound; class-level SAR suggests significant improvement over 13 nM baseline |
| Conditions | In vitro radioligand binding assay using human A2A receptors expressed in HEK293 cells |
Why This Matters
A lower Ki value for the 4-cyanobenzamido derivative would directly indicate a higher potency A2AR antagonist, making it a more valuable lead for Parkinson's disease research than the unsubstituted amino precursor.
- [1] Sams, A. G., Mikkelsen, G. K., Larsen, M., Torup, L., Brennum, L. T., Schrøder, T. J., & Bang-Andersen, B. (2010). Hit-to-lead optimization of a series of carboxamides of ethyl 2-amino-4-phenylthiazole-5-carboxylates as novel adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5241–5244. View Source
